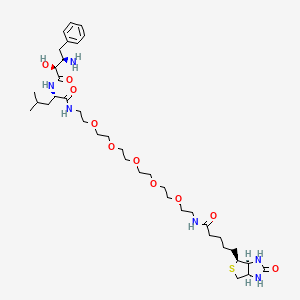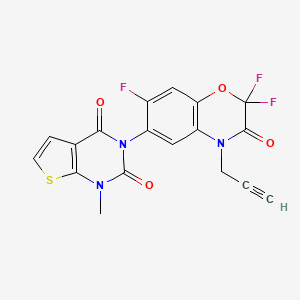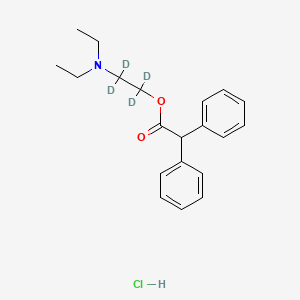
(17alpha)-4,17-Dihydroxy-17-methylandrost-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-4-en-3-one, 4,17-dihydroxy-17-methyl-, (17α)- is a synthetic anabolic-androgenic steroid (AAS) and a derivative of testosterone. It is known for its significant biological activity and is used in various scientific research applications. The compound has a molecular formula of C20H30O3 and a molecular weight of 318.45.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-en-3-one, 4,17-dihydroxy-17-methyl-, (17α)- involves multiple steps, starting from basic steroidal precursors. One common method involves the hydroxylation of testosterone derivatives. The reaction conditions typically include the use of specific catalysts and reagents to achieve the desired hydroxylation at the 4 and 17 positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process may include steps such as crystallization, filtration, and purification to obtain the final product with a purity of over 99% .
Análisis De Reacciones Químicas
Types of Reactions
Androst-4-en-3-one, 4,17-dihydroxy-17-methyl-, (17α)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Androst-4-en-3-one, 4,17-dihydroxy-17-methyl-, (17α)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic uses in treating hormonal imbalances and muscle wasting conditions.
Industry: Utilized in the production of performance-enhancing drugs and supplements.
Mecanismo De Acción
The compound exerts its effects by binding to androgen receptors in the body. This binding activates specific signaling pathways that regulate gene expression and protein synthesis. The molecular targets include various enzymes and transcription factors involved in muscle growth and development.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxytestosterone (4,17β-dihydroxyandrost-4-en-3-one): Another synthetic AAS with similar anabolic properties.
11α-Hydroxy-17α-methyl testosterone: Known for its potent anabolic effects.
Fluoxymesterone: A fluorinated derivative with enhanced anabolic activity.
Uniqueness
Androst-4-en-3-one, 4,17-dihydroxy-17-methyl-, (17α)- is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activity and stability. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H30O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,22-23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20-/m1/s1 |
Clave InChI |
RXXBBHGCAXVBES-NTSZXJHNSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C)O |
SMILES canónico |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
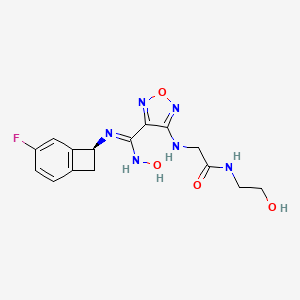
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)
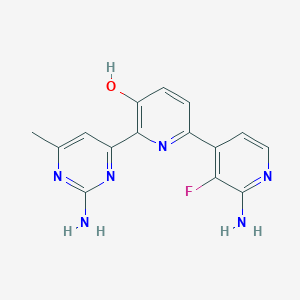
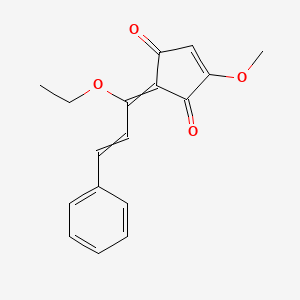
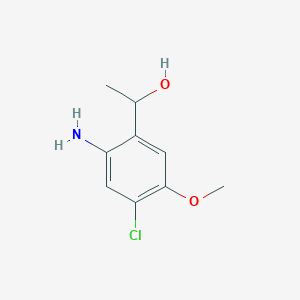
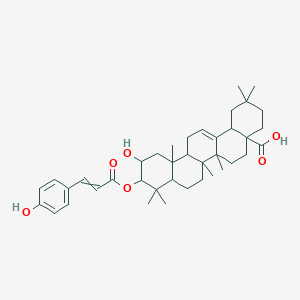
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
